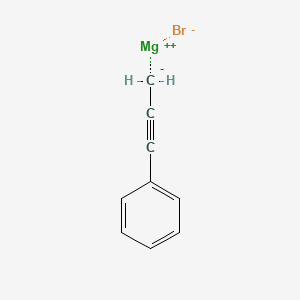

![molecular formula C16H16N2O3 B6298910 2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one CAS No. 2323068-70-6](/img/structure/B6298910.png)

2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

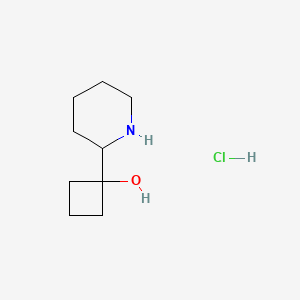

“2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one” is a chemical compound that belongs to the class of dibenzoxazepines . Dibenzoxazepines are a group of organic compounds containing a dibenzo[b,f][1,4]oxazepine moiety, which consists of two benzene connected by an oxazepine .

Synthesis Analysis

The synthesis of dibenzoxazepinamines, which includes “this compound”, has been developed using a base-promoted protocol . The process starts from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol, yielding good to excellent yields of the corresponding heterocycles . Notably, only K3PO4 or K2CO3 was required as the promoter here, and the reaction can be easily performed on a large scale .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a dibenzo[b,f][1,4]oxazepine unit . This unit is a seven-membered heterocyclic compound containing one oxygen and one nitrogen atom . The exact structure and properties of this specific compound would require further analysis.Chemical Reactions Analysis

Dibenzoxazepines, including “this compound”, can undergo various chemical reactions. For instance, they can undergo highly efficient asymmetric hydrogenation with chiral cationic ruthenium diamine catalysts . This process results in diverse chiral seven-membered N-heterocycles with excellent results .Scientific Research Applications

2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one has a variety of scientific research applications due to its unique structure and properties. It has been used in the study of cancer, diabetes, neurological disorders, and other diseases. It has also been used to study the structure and function of proteins, enzymes, and other biological molecules. Additionally, it has been used to study the mechanisms of drug action and drug-target interactions.

Mechanism of Action

The exact mechanism of action of 2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one is not yet fully understood. However, it is believed to interact with certain enzymes and proteins in the body, leading to changes in the activity of those enzymes and proteins. It is also believed to interact with certain receptors in the body, leading to changes in the activity of those receptors. Additionally, it is believed to interact with other molecules in the body, leading to changes in the activity of those molecules.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed to have anti-inflammatory, antioxidant, and anti-cancer properties. It is also believed to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders. Additionally, it is believed to have anti-diabetic and anti-obesity properties.

Advantages and Limitations for Lab Experiments

2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one has a number of advantages for use in laboratory experiments. It is relatively stable and can be synthesized in a variety of ways. Additionally, it can be easily isolated from a reaction mixture and can be used in a variety of biological assays. However, this compound is also limited by its lack of water solubility, which can make it difficult to use in certain assays. Additionally, it can be toxic to certain cells and organisms, and should be handled with care.

Future Directions

There are a number of potential future directions for 2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one. These include further research into its mechanism of action and biochemical and physiological effects, as well as further development of its synthesis methods. Additionally, further research into its potential applications in the treatment of diseases, such as cancer, diabetes, and neurological disorders, could be beneficial. Finally, further research into its potential applications in drug-target interaction studies could be beneficial.

Synthesis Methods

2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one can be synthesized using a variety of methods, including condensation reaction, N-alkylation, and cyclization. The condensation reaction involves the reaction of two molecules of this compound with aldehydes or ketones to form the desired product. The N-alkylation method involves the reaction of this compound with alkyl halides to form the desired product. The cyclization method involves the reaction of this compound with an acid catalyst to form the desired product.

properties

IUPAC Name |

8-amino-5-(2-methoxyethyl)benzo[b][1,4]benzoxazepin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-20-9-8-18-13-4-2-3-5-15(13)21-14-7-6-11(17)10-12(14)16(18)19/h2-7,10H,8-9,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTPKNXFYQXUKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B6298829.png)

![(2-Oxospiro[3.3]heptan-6-yl) acetate](/img/structure/B6298836.png)

![Ethyl rel-(3aS,7aS)-hexahydropyrano[3,4-c]pyrrole-3a(4H)-carboxylate hydrochloride, 95%](/img/structure/B6298859.png)

![N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide](/img/structure/B6298878.png)

amino}propanoate](/img/structure/B6298897.png)

![2-Amino-10-(oxetan-3-ylmethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6298918.png)